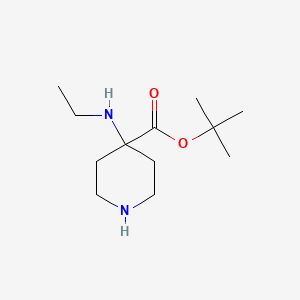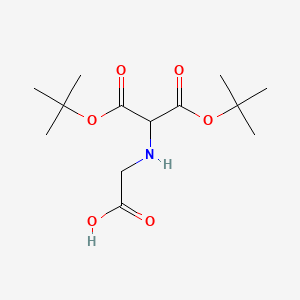![molecular formula C6H7N5O B14048238 2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 865444-86-6](/img/structure/B14048238.png)
2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is a heterocyclic compound that features both imidazole and triazine rings
Méthodes De Préparation
The synthesis of 2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Analyse Des Réactions Chimiques
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Applications De Recherche Scientifique
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-amino-5-methyl-1H,4H-imidazo[4,3-f][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Triazine derivatives: These compounds share the triazine ring and are known for their diverse biological activities.
1,2,4-triazole derivatives: These compounds are structurally related and exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Propriétés
Numéro CAS |
865444-86-6 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-3-4-5(12)9-6(7)10-11(4)2-8-3/h2H,1H3,(H3,7,9,10,12) |
Clé InChI |
FTOKWCKJDNITIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)NC(=NN2C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)







